5-(2-hydroxyethyl)-3-(2-hydroxy-5-methylphenyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Description
The compound 5-(2-hydroxyethyl)-3-(2-hydroxy-5-methylphenyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a heterocyclic molecule featuring a pyrrolopyrazole core fused with a pyrazolone ring. Key structural attributes include:
- Position 3: A 2-hydroxy-5-methylphenyl substituent, contributing to π-π stacking and steric effects.
- Position 4: A 3,4,5-trimethoxyphenyl group, known for its role in enhancing lipophilicity and interactions with hydrophobic binding pockets .
Properties
Molecular Formula |
C23H25N3O6 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
5-(2-hydroxyethyl)-3-(2-hydroxy-5-methylphenyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C23H25N3O6/c1-12-5-6-15(28)14(9-12)19-18-20(25-24-19)23(29)26(7-8-27)21(18)13-10-16(30-2)22(32-4)17(11-13)31-3/h5-6,9-11,21,27-28H,7-8H2,1-4H3,(H,24,25) |
InChI Key |
LVDBJIFFSMVBQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NNC3=C2C(N(C3=O)CCO)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrrolopyrazole Derivatives
*Calculated based on molecular formulas.
Functional and Pharmacological Implications
Hydroxy and Methoxy Groups
- The 3,4,5-trimethoxyphenyl group in the target compound is critical for mimicking microtubule-targeting agents like combretastatin . Methoxy groups enhance binding to colchicine sites, but excessive lipophilicity may reduce bioavailability.
- Hydroxyethyl vs. Hydroxypropyl () : The shorter hydroxyethyl chain in the target compound likely improves solubility compared to the hydroxypropyl analogue, which may favor membrane penetration but reduce aqueous stability .
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